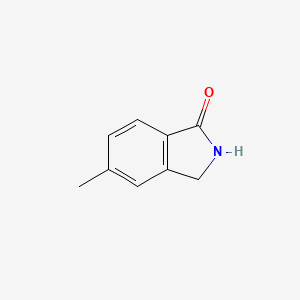

5-Methylisoindolin-1-one

Description

5-Methylisoindolin-1-one (CAS: 65399-03-3) is a heterocyclic organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. It is a solid compound with a purity of ≥95% and is commonly used as a pharmaceutical intermediate or synthetic precursor . The compound features a bicyclic isoindolinone core with a methyl substituent at the 5-position, which influences its electronic and steric properties.

Properties

IUPAC Name |

5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKBMKCIJLCNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622223 | |

| Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65399-03-3 | |

| Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisoindolin-1-one can be achieved through several methods. One common approach involves the use of multicomponent reactions. For example, a three-component reaction involving isonitrile, amine, and methyl 2-formylbenzoate can be used to synthesize isoindolinone derivatives . Another method involves ultrasonic-assisted synthesis, which provides a facile route to access isoindolin-1-ones under ultrasonic irradiation .

Industrial Production Methods

Industrial production of 5-Methylisoindolin-1-one typically involves scalable synthetic routes that can be performed under mild conditions. The use of catalysts such as phenylphosphonic acid can enhance the efficiency of the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-Methylisoindolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted isoindolinones, which can be further utilized in various synthetic applications.

Scientific Research Applications

5-Methylisoindolin-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Medicine: Isoindolinone derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Molecular modeling studies have provided insights into the ligand interactions and selectivity of isoindolinone derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Methyl-Substituted Derivatives

6-Methylisoindolin-1-one (CAS: 58083-55-9)

- Molecular Formula: C₉H₉NO (identical to 5-methyl isomer).

- Key Difference : The methyl group is positioned at the 6-carbon instead of the 5-carbon.

- Reactivity : In reactions involving sodium hydride and DMF, 6-methylisoindolin-1-one shows distinct regioselectivity compared to its 5-methyl counterpart, attributed to steric and electronic variations .

5-Methoxy-3,3-dimethylisoindolin-1-one (CAS: 184906-29-4)

- Molecular Formula: C₁₁H₁₃NO₂.

- Key Features : Incorporates a methoxy group at the 5-position and two methyl groups at the 3-positions.

- Molecular Weight : 191.23 g/mol, significantly higher due to additional substituents.

- Applications : Used in high-purity pharmaceutical research, with solubility optimized for polar solvents .

5-Methoxyisoindolin-1-one (CAS: 22246-66-8)

Hydroxy-Substituted Analogs

6-Hydroxy-2-methylisoindolin-1-one (CAS: 1344701-44-5)

- Molecular Formula: C₉H₉NO₂.

- Key Feature : A hydroxyl group at the 6-position introduces hydrogen-bonding capability, improving aqueous solubility but increasing susceptibility to oxidation .

5-Hydroxyisoindoline-1,3-dione (CAS: 50727-06-5)

Bulkier Substituents: Benzhydryl and Aryl Derivatives

5-Benzhydryl-1-methylindolin-2-one (3ja): Molecular Formula: C₂₂H₂₀NO. Molecular Weight: 314.15 g/mol. Key Feature: A benzhydryl group enhances lipophilicity, making it suitable for lipid membrane penetration in drug design.

5-((4-Isopropylphenyl)(phenyl)methyl)-1-methylindolin-2-one (3jc): Molecular Formula: C₂₅H₂₆NO₃. Key Feature: Bulky aryl groups improve binding affinity to hydrophobic enzyme pockets but reduce synthetic yield (93–99% purity) .

Data Tables

Table 1: Comparative Properties of Isoindolinone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 5-Methylisoindolin-1-one | 65399-03-3 | C₉H₉NO | 147.17 | 5-methyl | Pharmaceutical intermediates |

| 6-Methylisoindolin-1-one | 58083-55-9 | C₉H₉NO | 147.17 | 6-methyl | Regioselective synthesis |

| 5-Methoxy-3,3-dimethylisoindolin-1-one | 184906-29-4 | C₁₁H₁₃NO₂ | 191.23 | 5-methoxy, 3,3-dimethyl | High-purity research |

| 5-Benzhydryl-1-methylindolin-2-one | N/A | C₂₂H₂₀NO | 314.15 | Benzhydryl, 1-methyl | Drug design |

Table 2: Reactivity and Stability Comparison

| Compound | Reactivity with NaH/DMF | Thermal Stability | Solubility Profile |

|---|---|---|---|

| 5-Methylisoindolin-1-one | Moderate | High | Soluble in DMSO, acetone |

| 5-Methoxyisoindolin-1-one | High | Moderate | Soluble in methanol, ethanol |

| 6-Hydroxy-2-methylisoindolin-1-one | Low | Low | Soluble in water, DMF |

Research Findings

- Synthetic Yield : Bulky derivatives like 3jc and 3jf () exhibit lower yields (93–99%) compared to simpler analogs like 5-methylisoindolin-1-one (≥95%) due to steric hindrance during purification .

- Biological Activity : Methoxy-substituted derivatives show enhanced interaction with cytochrome P450 enzymes, whereas methyl-substituted analogs are more metabolically stable .

- Crystallography: SHELX software () is widely used to resolve structural ambiguities in isoindolinone derivatives, particularly for confirming substituent positions.

Biological Activity

5-Methylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methylisoindolin-1-one belongs to the isoindoline family, characterized by a bicyclic structure comprising an indole-like core. Its molecular formula is with a molecular weight of approximately 135.17 g/mol. The presence of the methyl group at the 5-position significantly influences its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that 5-Methylisoindolin-1-one exhibits notable antimicrobial properties. In one study, derivatives of isoindolin-1-one were tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated potent activity:

| Microorganism | MIC (μg/mL) |

|---|---|

| Listeria monocytogenes | 0.312 - 2.5 |

| Staphylococcus aureus | 0.136 - 2.1 |

| Salmonella typhimurium | 0.126 - 0.923 |

| Candida albicans | Not specified |

These results suggest that the compound could be developed into a potential antimicrobial agent, particularly against resistant strains of bacteria .

Antiviral Activity

The antiviral potential of isoindolin-1-one derivatives has also been explored. In vitro studies revealed that certain analogues demonstrated significant activity against viruses such as Herpes Simplex Virus (HSV) and Encephalomyocarditis Virus (EMCV). The MIC values for effective compounds ranged from 2.0 to 10.0 μg/mL, indicating a strong antiviral effect compared to non-selenium analogues .

The mechanisms underlying the biological activities of 5-Methylisoindolin-1-one are multifaceted:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

- Antiviral Mechanism : Its antiviral action may involve interference with viral replication processes or direct inactivation of viral particles.

Case Studies

Several case studies highlight the efficacy of 5-Methylisoindolin-1-one in various biological assays:

- Antimicrobial Efficacy : A study conducted on isoindolin-1-one derivatives showed that modifications at specific positions enhanced antimicrobial activity significantly, suggesting structure-activity relationships that could guide future drug design .

- Synergistic Effects : Research indicated that combining 5-Methylisoindolin-1-one with other antimicrobial agents resulted in synergistic effects, enhancing overall efficacy against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.